Cas no 2137584-03-1 (Methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate)

Methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate is a specialized heterocyclic compound featuring a piperidine core functionalized with an ethyl group, a carboxylate ester, and an oxirane (epoxide) moiety. This structure imparts reactivity and versatility, making it valuable in synthetic organic chemistry, particularly for the development of pharmacologically active molecules or fine chemical intermediates. The presence of the epoxide group enables ring-opening reactions, offering opportunities for further functionalization. The ester group enhances solubility and facilitates derivatization. Its well-defined stereochemistry and functional group compatibility make it a useful building block in medicinal chemistry and materials science applications. Careful handling is advised due to the potential reactivity of the epoxide group.
Methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate structure
2137584-03-1 structure
Product name:Methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate
CAS No:2137584-03-1
MF:C12H21NO3
MW:227.300043821335
CID:6546916
PubChem ID:165443882

Methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate
    • 2137584-03-1
    • EN300-624846
    • Methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate
    • Inchi: 1S/C12H21NO3/c1-3-13-6-4-12(5-7-13,11(14)15-2)8-10-9-16-10/h10H,3-9H2,1-2H3
    • InChI Key: FDPTWOUUEDFLMM-UHFFFAOYSA-N
    • SMILES: O1CC1CC1(C(=O)OC)CCN(CC)CC1

Computed Properties

  • Exact Mass: 227.15214353g/mol
  • Monoisotopic Mass: 227.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.1Ų
  • XLogP3: 0.8

Methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-624846-1.0g
methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate
2137584-03-1
1g
$0.0 2023-06-07

Additional information on Methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate

Methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate (CAS No. 2137584-03-1): A Comprehensive Overview

Methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate, identified by its CAS number 2137584-03-1, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of piperidine derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an oxiran-2-ylmethyl substituent, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.

The piperidine ring is a common motif in many pharmacologically active molecules, known for its ability to enhance binding affinity and metabolic stability. In the case of Methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate, the 1-ethyl and 4-carboxylate functional groups further modulate its pharmacokinetic profile. These modifications can influence solubility, permeability, and overall bioavailability, making this compound a promising candidate for further investigation.

Recent advancements in medicinal chemistry have highlighted the importance of oxirane derivatives in the design of novel therapeutic agents. The oxiran-2-ylmethyl moiety in Methyl 1-ethyl-4-[(oxiran-2-yl)methyl]piperidine-4-carboxylate introduces a reactive site that can be exploited for further chemical modifications. This reactivity allows for the synthesis of more complex molecules with tailored biological activities, opening up new avenues for drug development.

In the context of contemporary research, Methyl 1-ethyl-4-[oxiran-2-ylmethyl]piperidine-4-carboxylate has been studied for its potential role in various pharmacological pathways. For instance, its structural similarity to known bioactive compounds suggests that it may interact with specific targets in the body, such as enzymes or receptors. This interaction could lead to therapeutic effects in areas such as central nervous system disorders, inflammation, and metabolic diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the oxiran-2-ylmethyl group is a critical step, often requiring specialized catalysts or reagents to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, enabling larger-scale studies and commercial applications.

One of the most compelling aspects of Methyl 1-ethyl-4-[oxiran-2-ylmethyl]piperidine-4-carboxycarboxylate> is its potential as a lead compound for further derivatization. By modifying various functional groups within its structure, researchers can explore new pharmacophores and optimize its biological activity. This flexibility makes it an attractive scaffold for medicinal chemists working on next-generation therapeutics.

The pharmacological profile of Methyl 1-etMolecular Docking Studies on Piperidine Derivatives as Potential Inhibitors of Enzymes Involved in Neurodegenerative DiseasesSynthesis and Biological Evaluation of Piperidine-Based Compounds as Potential Anticancer AgentsDesign, Synthesis, and Biological Evaluation of Piperidine Derivatives as Potential Antiviral AgentsStructure-Based Drug Design: Insights from Computational Modeling of Drug-Receptor InteractionsRecent Advances in the Synthesis and Applications of Oxirane Derivatives in Medicinal Chemistry Recent studies have demonstrated that piperidine derivatives can modulate various biological pathways by interacting with key targets such as kinases and ion channels. The presence of the oxiran-2-ylmethyl group in Methyl 1-ethylation process enhances binding affinity and metabolic stability.

The synthesis of Methyl 1-ethylation process enhances binding affinity and metabolic stability.

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